2-Anilinoethylcarbamic acid ethyl ester
Description
2-Anilinoethylcarbamic acid ethyl ester is a carbamate derivative characterized by an ethyl ester group linked to a carbamic acid moiety and a 2-anilinoethyl substituent. Carbamates are widely studied for their roles as enzyme inhibitors, prodrugs, or intermediates in organic synthesis.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl N-(2-anilinoethyl)carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)13-9-8-12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
QMSDKYHJBCMIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl Carbamate (Urethane)
Structure: NH₂COOCH₂CH₃ Molecular Weight: 89.1 g/mol Properties: Ethyl carbamate is a simple, unsubstituted carbamate. It is water-soluble and historically used as a hypnotic agent, though its carcinogenic properties limit therapeutic applications today. Its lack of substituents results in minimal steric hindrance, making it a model compound for studying carbamate reactivity .
| Property | 2-Anilinoethylcarbamic Acid Ethyl Ester (Hypothetical) | Ethyl Carbamate |
|---|---|---|
| Molecular Weight | ~265–300 g/mol* | 89.1 g/mol |
| Substituents | 2-Anilinoethyl | None |
| Solubility | Likely low (hydrophobic substituent) | High (polar groups) |
| Pharmacological Role | Potential enzyme modulation | Limited due to toxicity |
*Estimated based on analogs like [2-[4-(aminosulfonyl)phenyl]ethyl]carbamic acid ethyl ester (272.32 g/mol) .
N-[2-Cyano-3-(2,4-Dichloroanilino)-1-Oxoprop-2-Enyl]carbamic Acid Ethyl Ester
Structure: Contains a cyano group, dichloroanilino substituent, and α,β-unsaturated ketone. The dichloroaniline group may confer antimicrobial or antiparasitic activity, as seen in similar chlorinated pharmaceuticals .
Key Contrast: The anilinoethyl group in this compound lacks halogenation, suggesting reduced electrophilicity but possibly improved metabolic stability compared to halogenated analogs .
[2-[4-(Aminosulfonyl)Phenyl]Ethyl]carbamic Acid Ethyl Ester (Glipizide EP Impurity F)
Structure: Features a sulfonamide group and aromatic ring. Molecular Weight: 272.32 g/mol (C₁₁H₁₆N₂O₄S) Properties: The sulfonamide group increases acidity (pKa ~10–12) and hydrogen-bonding capacity, enhancing solubility in polar solvents like DMSO.
Comparison: Unlike sulfonamide-containing carbamates, this compound’s anilino group may prioritize interactions with aromatic or hydrophobic biological targets, such as kinase enzymes or membrane receptors .
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